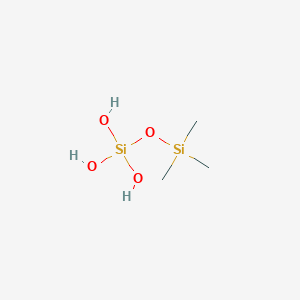

Silicic acid, trimethylsilyl ester

Description

Contextualizing Organosilicon Compounds and Silicate (B1173343) Chemistry in Contemporary Research

Organosilicon compounds, which contain carbon-silicon bonds, are a cornerstone of modern chemical research and industry. researchgate.netwikipedia.org These compounds are largely synthetic, as naturally occurring organosilicon compounds are not known to exist. rsc.org The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org A significant expansion of this area was later undertaken by Frederic S. Kipping in the early 20th century. wikipedia.orgwikipedia.org

A key feature of organosilicon compounds is the nature of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond. wikipedia.org Silicon is also more electropositive than carbon, making the Si-C bond polarized towards the carbon atom. wikipedia.org This unique bonding characteristic, along with the high strength of the silicon-oxygen (Si-O) bond, dictates the chemistry and stability of these compounds. wikipedia.orgnih.gov Unlike carbon, which readily forms long chains (catenation) and stable double and triple bonds, silicon's ability to form stable Si-Si chains is limited, and compounds with Si=C or Si=Si double bonds are typically highly reactive and unstable laboratory curiosities. wikipedia.orgnih.gov Consequently, the most stable and common silicon polymers are polysiloxanes, which are built from strong Si-O chains. nih.gov

Silicate chemistry, a related field, focuses on compounds containing the silicate anion, which consists of silicon and oxygen. More than 90% of the Earth's crust is composed of silicate minerals. wikipedia.org Silicic acid (H₄SiO₄) is considered the parent compound from which a vast family of silicate minerals, salts, and esters are derived. vedantu.com In contemporary research, the convergence of organosilicon and silicate chemistry has led to the development of novel materials with unique properties, often by modifying inorganic silicate structures with organic groups. researchgate.net

Scholarly Significance and Research Trajectories of Silicic Acid Trimethylsilyl (B98337) Esters

Silicic acid, trimethylsilyl esters are a class of compounds where one or more of the hydroxyl (-OH) groups of silicic acid are replaced by trimethylsilyloxy (-OSi(CH₃)₃) groups. This modification significantly alters the properties of the parent silicic acid, increasing its stability, hydrophobicity, and solubility in organic solvents. These esters serve as crucial intermediates and building blocks in various research domains.

A significant research trajectory involves their use as protecting groups in complex organic syntheses. The trimethylsilyl (TMS) group can be attached to reactive functional groups like hydroxyls to prevent them from participating in unwanted side reactions during a multi-step synthesis. rsc.orgsmolecule.com The lability of the silyl (B83357) ester bond, which makes it easy to cleave under specific conditions, is a key asset in this application. thieme-connect.de

Another major area of research focuses on their role as precursors for materials . Trimethylsilyl esters of silicic acid can serve as starting materials for silica-based materials and coatings, as well as more complex organosilicon polymers. smolecule.com A landmark achievement in this area was the synthesis and characterization of a crystalline, cage-like silicic acid trimethylsilyl ester, specifically [(CH₃)₃Si]₆Si₆O₁₅. uni-saarland.descispace.com This compound was synthesized via the trimethylsilylation of tetraethylammonium (B1195904) silicate and was identified as having a double three-ring structure through methods including mass spectrometry, ²⁹Si NMR, and X-ray analysis. uni-saarland.descispace.com

The analytical characterization of silicate structures is also a significant research focus. The derivatization of silicates into their volatile trimethylsilyl esters allows for their analysis by gas chromatography-mass spectrometry (GC-MS), a powerful technique for identifying and quantifying different silicate species in various samples. smolecule.comuni-saarland.de

Overview of Key Academic Disciplines Intersecting with Silicic Acid Trimethylsilyl Ester Studies

The study and application of silicic acid, trimethylsilyl esters are inherently interdisciplinary, involving several key academic fields:

Organic Chemistry : This is the primary field where these esters are utilized as protecting groups for hydroxyl and carboxylic acid functionalities during the synthesis of complex organic molecules. researchgate.net Their strategic use can significantly improve reaction yields and selectivity.

Materials Science : Researchers in this discipline use silicic acid, trimethylsilyl esters as precursors to synthesize advanced materials. smolecule.com These include silica-based coatings that can enhance thermal stability and mechanical properties, and as intermediates for creating novel organosilicon polymers. smolecule.com

Analytical Chemistry : The conversion of non-volatile silicic acids into their trimethylsilyl esters is a critical sample preparation step for analysis. smolecule.com Techniques like GC-MS are then used to separate and identify the resulting volatile derivatives, which is valuable in fields like geology and materials science for analyzing silicate compositions. smolecule.comuni-saarland.de

Inorganic Chemistry : The synthesis and structural characterization of complex inorganic-organic hybrid molecules, such as the cage-like silicate esters, are of fundamental interest in inorganic chemistry. uni-saarland.descispace.com This research expands the understanding of silicate structures and their reactivity.

Polymer Chemistry : These esters can act as intermediates in the synthesis of more complex organosilicon molecules that serve as precursors for specialized polymers.

Research Findings on Silicic Acid Trimethylsilyl Esters

| Research Area | Key Finding | Methodology / Compound | Significance | Citation |

|---|---|---|---|---|

| Structural Chemistry | Synthesis and characterization of a crystalline, cage-like double three-ring silicic acid trimethylsilyl ester. | Compound: [(CH₃)₃Si]₆Si₆O₁₅ (Q₆M₆). Synthesized by trimethylsilylation of tetraethylammonium silicate. Characterized by GC-MS, ²⁹Si NMR, and X-ray analysis. | First preparation of a pure crystalline form of this specific cage-like ester, providing detailed structural data and confirming its asymmetrically distorted structure in the crystalline state. | uni-saarland.descispace.com |

| Organic Synthesis | Silicic acid, trimethylsilyl esters are effective protecting groups for hydroxyl groups during multi-step synthesis. | General silylation reactions using reagents like trimethylchlorosilane (TMS-Cl). | Prevents unwanted side reactions, allowing for selective transformations and improving overall yield and purity of the target molecule. | rsc.orgsmolecule.com |

| Analytical Chemistry | Trimethylsilyl esters of silicic acid are readily detected by GC-MS. | Derivatization of silicate samples followed by GC-MS analysis. | Provides a valuable method for analyzing the composition of silicate-based materials in fields like geology and materials science. | smolecule.comuni-saarland.de |

| Material Science | The compound serves as a precursor for silica-based materials and coatings. | Used in the synthesis of materials that exhibit enhanced mechanical properties and thermal stability. | Enables the creation of advanced materials with tailored properties for various industrial applications. | smolecule.com |

Properties of Selected Silicic Acid Esters

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Citation |

|---|---|---|---|---|---|

| Silicic acid, trimethylsilyl ester | [(trimethylsilyl)oxy]silanetriol | C₃H₁₂O₄Si₂ | 168.30 | Classified as a trialkylheterosilane. Used as a protecting group and precursor for silica (B1680970) materials. | smolecule.comcontaminantdb.ca |

| Silicic acid, diethyl bis(trimethylsilyl) ester | diethyl bis(trimethylsilyl) silicate | C₁₀H₂₈O₄Si₃ | 308.59 | Detected in plant extracts with potential antimicrobial properties. | nih.gov |

| [(CH₃)₃Si]₆Si₆O₁₅ | Not specified | C₁₈H₅₄O₁₅Si₁₂ | 846 | A cage-like crystalline solid with a double three-ring structure. Characterized by a mass spectrum peak at m/z 831 (M-CH₃). | uni-saarland.de |

Properties

IUPAC Name |

trihydroxy(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTALGTVSQTALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56275-01-5, 101649-59-6 | |

| Record name | Trimethylsiloxysilicate (m/q 0.8-1.0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trihydrogen silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLSILYL TRIHYDROGEN SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for Silicic Acid Trimethylsilyl Esters

Direct Silylation Approaches to Silicic Acid Trimethylsilyl (B98337) Esters

Direct silylation involves the direct reaction of a silylating agent with a source of silicic acid or silicate (B1173343) species. This approach is fundamental in organosilicon chemistry for the formation of silicon-oxygen-silicon (siloxane) bonds.

Silylation of Silicic Acid with Chlorosilanes

The reaction of silicic acid or its derivatives with chlorosilanes, particularly trimethylchlorosilane (TMCS), is a primary method for producing silicic acid trimethylsilyl esters. wikipedia.org This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the chlorosilane and the resulting ester. The surface of silica (B1680970), which can be considered a polymeric form of silicic acid, possesses silanol (B1196071) groups (Si-OH) that are reactive sites for silylation. rsc.orgacs.org

≡Si-OH + Cl-Si(CH₃)₃ → ≡Si-O-Si(CH₃)₃ + HCl

The extent of silylation and the nature of the final product can be influenced by factors such as the reaction temperature, the solvent, and the pretreatment of the silica surface. acs.org

Trimethylsilylation of Soluble Silicate Species (e.g., Tetraethylammonium (B1195904) Silicate)

An alternative to using solid silicic acid is the silylation of soluble silicate species. A notable example is the trimethylsilylation of tetraethylammonium silicate. uni-saarland.de This method allows for the synthesis of discrete, cage-like crystalline silicic acid trimethylsilyl esters. uni-saarland.de The process typically involves the dehydration of an aqueous solution of tetraethylammonium silicate, followed by reaction with an excess of a trimethylsilylating agent like trimethylchlorosilane in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

This approach led to the successful synthesis and characterization of a crystalline Q6M6 compound, which is a cage-like double three-ring silicic acid trimethylsilyl ester. uni-saarland.de The structure of this complex molecule was confirmed using various analytical techniques including gas chromatography, mass spectrometry, and 29Si NMR. uni-saarland.de

| Precursor | Silylating Agent | Key Conditions | Product |

| Silicic Acid/Silica Gel | Trimethylchlorosilane (TMCS) | Anhydrous, often with a base | Polymeric Silicic Acid Trimethylsilyl Ester |

| Tetraethylammonium Silicate | Trimethylchlorosilane (TMCS) | Anhydrous THF, dehydration of precursor | Crystalline Cage-like Silicic Acid Trimethylsilyl Ester |

Sol-Gel Process Derived Synthesis of Silicic Acid Trimethylsilyl Esters

The sol-gel process offers a versatile bottom-up approach to synthesize silica-based materials, including those functionalized with trimethylsilyl groups. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Hydrolysis and Condensation of Silicon Alkoxides Followed by Trimethylsilyl Reagent Treatment

A common sol-gel route involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS), to form a silica network. tiiips.comunm.eduuni-saarland.de The initial steps involve the hydrolysis of the alkoxide to form silanol groups and the subsequent condensation of these silanols to form siloxane bridges (Si-O-Si), leading to the formation of a porous silica gel. unm.eduresearchgate.netuni-saarland.de

The resulting silica material, rich in surface silanol groups, can then be functionalized by treatment with a trimethylsilylating agent, such as hexamethyldisilazane (B44280) (HMDS) or trimethylchlorosilane (TMCS). researchgate.netresearchgate.net This post-synthesis modification caps (B75204) the surface silanol groups, rendering the material hydrophobic. researchgate.net The extent of trimethylsilyl functionalization can be controlled by factors like the reaction time and the initial surface chemistry of the silica. researchgate.net This method is widely used to prepare functionalized mesoporous silica materials. nih.gov

Non-Hydrolytic Sol-Gel Routes Involving Trimethylsilyl Esters and Related Silyl (B83357) Species

Non-hydrolytic sol-gel (NHSG) chemistry provides an alternative pathway that avoids the use of water. sci-hub.sechemrxiv.orgresearchgate.net These routes often involve the reaction between metal or silicon halides and oxygen donors like alkoxides or ethers. sci-hub.senih.gov In the context of silicic acid trimethylsilyl esters, non-hydrolytic methods can involve the reaction of silicon tetrachloride (SiCl₄) with precursors containing trimethylsilyl groups.

One such approach is the reaction of SiCl₄ with bis(trimethylsilyl) ethers or related silylated precursors. nih.gov The driving force for these reactions is often the formation of a stable byproduct, such as trimethylsilyl chloride ((CH₃)₃SiCl). nih.gov These methods can lead to highly homogeneous materials due to the often slower and more controllable reaction rates compared to hydrolytic processes. mdpi.com Non-hydrolytic sol-gel routes have been successfully employed to create a variety of organic-inorganic hybrid materials, including those with bridged or linearly expanded silica structures. nih.gov

| Sol-Gel Method | Precursors | Key Steps | Product Characteristics |

| Hydrolytic | Silicon Alkoxides (e.g., TEOS), Water, Catalyst | 1. Hydrolysis & Condensation to form silica gel. 2. Post-synthesis silylation with TMCS or HMDS. | Porous, functionalized silica with controlled surface hydrophobicity. |

| Non-Hydrolytic | Silicon Halides (e.g., SiCl₄), Silylated Oxygen Donors | Reaction driven by elimination of stable byproducts (e.g., (CH₃)₃SiCl). | Highly homogeneous hybrid materials, can form unique bridged structures. |

Alternative Synthetic Pathways for Silicic Acid Trimethylsilyl Esters

Beyond the primary methods of direct silylation and sol-gel processes, other synthetic strategies exist for preparing silicic acid trimethylsilyl esters and related compounds. One such avenue is the reaction of trimethylsilyl chloride and silicon tetrachloride with lithium, which produces tetrakis(trimethylsilyl)silane. wikipedia.org This compound can then serve as a precursor to other silylated species. wikipedia.org

Another area of development is the use of electroreductive methods to generate silyl radicals from chlorosilanes. nih.gov This electrochemical approach allows for the activation of strong Si-Cl bonds under mild, transition-metal-free conditions, opening up new possibilities for silylation reactions. nih.gov While not a direct synthesis of silicic acid trimethylsilyl ester in the traditional sense, the generation of reactive silyl intermediates is a key step in many silylation processes.

Furthermore, the synthesis of specific esters like silicic acid, diethyl bis(trimethylsilyl) ester has been documented, highlighting the diversity of structures within this compound class. nih.gov The choice of synthetic methodology ultimately depends on the desired structure, purity, and scale of the target silicic acid trimethylsilyl ester.

Refluxing Silicon Dioxide with Trimethylsilylating Agents in Alcoholic Media

A common method for the synthesis of trimethylsilyl esters of silicic acid involves the direct trimethylsilylation of a silica source, such as silica gel, using a trimethylsilylating agent in an alcoholic medium. This process modifies the surface of the silica, converting silanol (Si-OH) groups into trimethylsilyl ethers (-OSi(CH₃)₃).

The reaction is typically carried out by refluxing silica gel with a trimethylsilylating agent, such as trimethylchlorosilane (TMCS), in the presence of an alcohol like methanol (B129727) or ethanol. The alcohol can serve multiple roles in this reaction. It can act as a solvent, facilitating the interaction between the solid silica and the silylating agent. Additionally, the alcohol can react with the silylating agent to form an alkoxytrimethylsilane in situ, which can then participate in the silylation of the silica surface.

A study on the modification of silica xerogel, synthesized via a sol-gel method using sodium silicate, demonstrated the effectiveness of using TMCS in a mixture of methanol and petroleum benzine to enhance the hydrophobicity of the material. researchgate.net The presence of Si-C group absorption in the FTIR spectra of the modified xerogel confirmed the successful grafting of trimethylsilyl groups onto the silica surface. researchgate.net The efficiency of this surface modification was found to be dependent on the volume ratio of the trimethylsilylating agent to the alcohol. researchgate.net

Table 1: Effect of TMCS:Methanol:Petroleum Benzine Volume Ratio on Silica Xerogel Properties researchgate.net

| TMCS:Methanol:PB Ratio (v/v/v) | Presence of Si-C Group (FTIR) | Resulting Hydrophobicity |

| 0.5:1:1 | Not specified | Lower |

| 1:1:1 | Not specified | Moderate |

| 1.5:1:1 | Not specified | Moderate |

| 2:1:1 | Yes | Higher |

| 2.5:1:1 | Yes | Highest (Contact Angle: 116.346°) |

This methodology highlights a viable route to producing silicic acid trimethylsilyl esters directly from an abundant silicon source like silicon dioxide. The alcoholic medium plays a crucial role in the reaction, influencing the extent of silylation and the properties of the final product.

Preparation from Specific Silane (B1218182) and Ester Reagents (e.g., 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate)

A more targeted approach to synthesizing specific silyl esters involves the use of pre-designed silane and ester reagents. One such reagent is 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This imidate is particularly effective for the formation of 2-trimethylsilylethyl esters from carboxylic acids without the need for an external promoter or catalyst. mdpi.com

The synthesis of the imidate itself is straightforward, involving the reaction of 2-trimethylsilylethanol with trichloroacetonitrile, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can then be reacted with a carboxylic acid. The inherent acidity of the carboxylic acid is sufficient to promote the esterification reaction upon heating. google.comrsc.org This thermal reaction proceeds under nearly neutral conditions. google.com

Mechanistic studies, including deuterium (B1214612) labeling, suggest that the esterification proceeds through the formation of a β-silyl carbocation intermediate. google.comrsc.org This intermediate is stabilized by hyperconjugation from the adjacent silicon-carbon bond. google.com The reaction involves the protonation of the imidate by the carboxylic acid, followed by the dissociation of trichloroacetamide (B1219227) to form the stabilized carbocation, which is then attacked by the carboxylate to yield the final ester product. google.com This method has been successfully applied to a variety of carboxylic acids, including those with conjugated alkenes and alkynes, as well as various alkyl-substituted acids. google.com

Optimization and Controlled Formation of Specific Silicic Acid Trimethylsilyl Ester Architectures

Beyond simple esters, significant research has focused on the synthesis of well-defined, three-dimensional silicic acid trimethylsilyl esters, often referred to as polyhedral oligomeric silsesquioxanes (POSS). These cage-like molecules have the general formula (RSiO₁.₅)ₙ and represent the smallest possible silica-based hybrid materials. mdpi.comphantomplastics.com The ability to control the formation of these specific architectures is crucial for their application in advanced materials.

One key strategy for controlling the architecture is the use of bases to catalyze the rearrangement of silicon-oxygen frameworks in polymeric silsesquioxanes or to direct the condensation of silane precursors. google.com The strength of the base and the solvent system are critical factors that dictate the type of POSS structure formed. google.com For instance, more basic conditions can favor the formation of POSS fragments, while less basic conditions, with the exclusion of water, can promote the formation of non-functionalized POSS species. google.com

Another approach involves the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. mdpi.comwikipedia.org The careful control of reaction parameters such as pH, concentration, temperature, solvent, and reaction time can lead to the formation of specific cage sizes (e.g., T₈, T₁₀, T₁₂) and structures. open.ac.uknih.gov A notable example is the synthesis of a crystalline, cage-like double three-ring silicic acid trimethylsilyl ester, [(CH₃)₃Si]₆Si₆O₁₅, through the trimethylsilylation of tetraethylammonium silicate. uni-saarland.de This synthesis involves the dehydration of the aqueous silicate precursor followed by silylation with trimethylsilyl chloride in anhydrous tetrahydrofuran, leading to crystallization upon slow evaporation. nih.gov

Furthermore, incompletely condensed silsesquioxanes, which possess reactive silanol groups, serve as valuable building blocks for more complex architectures. rsc.org The reaction of these silanols with other reagents can be controlled to produce specific structures. For example, the dehydration of silanols using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) has been employed to synthesize specific cage and bicyclic silsesquioxanes. umich.edu The reaction temperature can also influence the final product, as demonstrated by the formation of different caged siloxanes at varying temperatures from the same starting materials. umich.edu

Table 2: Reagents and Conditions for Controlled Silsesquioxane Synthesis

| Precursor(s) | Reagent/Condition | Resulting Architecture | Reference |

| Polymeric silsesquioxanes | Base catalysis | POSS nanostructures | google.com |

| Tetraethylammonium silicate | Trimethylsilyl chloride in THF | Crystalline double three-ring ester | uni-saarland.de |

| 1,3-dicyclohexyldisiloxane-1,1,3,3-tetraol | Dicyclohexylcarbodiimide (DCC) | Octa(cyclohexylsilsesquioxane) | umich.edu |

| Alkyltrialkoxysilanes | Tetra-n-butylammonium fluoride (B91410) | Octa-, deca-, and dodecasilsesquioxane cages | open.ac.uk |

The ability to synthesize these well-defined silicic acid trimethylsilyl ester architectures opens up possibilities for creating novel hybrid materials with precisely tailored properties.

Mechanistic Investigations of Silicic Acid Trimethylsilyl Ester Transformations

Reaction Kinetics and Mechanisms of Hydrolysis and Condensation of Silicic Acid Trimethylsilyl (B98337) Esters

The transformation of silicic acid trimethylsilyl esters is primarily governed by hydrolysis and condensation reactions. These processes are fundamental to the application of these esters as precursors for silica-based materials. The kinetics and mechanisms of these reactions are influenced by factors such as pH, water concentration, and the presence of catalysts.

Formation of Silicic Acid and Trimethylsilanol (B90980)

The initial step in the transformation of silicic acid, trimethylsilyl ester is its hydrolysis in the presence of water. This reaction cleaves the silicon-oxygen bond between the trimethylsilyl group and the central silicon atom, yielding silicic acid (H₄SiO₄) and trimethylsilanol ((CH₃)₃SiOH). figshare.com

The general reaction can be represented as: (CH₃)₃SiOSi(OH)₃ + H₂O → (CH₃)₃SiOH + Si(OH)₄

The mechanism of hydrolysis for organoalkoxysilanes is generally similar across different types of these compounds and is influenced by the pH of the reaction medium. In acidic conditions, the reaction is initiated by the protonation of an oxygen atom, making the silicon center more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-Si) type, potentially involving a five- or six-coordinate silicon intermediate or transition state.

Condensation Pathways Leading to Siloxane Networks (Si-O-Si Bonds)

Following hydrolysis, the resulting silicic acid and trimethylsilanol molecules can undergo condensation reactions. This process involves the formation of siloxane bonds (Si-O-Si) and is the fundamental step in the polymerization process that leads to the formation of silica (B1680970) networks. figshare.comresearchgate.net

There are two primary condensation pathways:

Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with an alkoxy group (in this case, a trimethylsilyloxy group if hydrolysis is incomplete) to form a siloxane bond and an alcohol (trimethylsilanol). Si-OH + (CH₃)₃Si-O-Si → Si-O-Si + (CH₃)₃SiOH

The condensation mechanism is also pH-dependent. At pH values above the isoelectric point of silica (~2.5), deprotonated silanol groups (silanolates) act as nucleophiles, attacking neutral silicic acid species. Below the isoelectric point, protonated silanols are involved. researchgate.net The order of the condensation reaction of silicic acid can vary, but it has been observed to be first-order in the presence of a catalyst.

Role of Silicic Acid Trimethylsilyl Esters as Reactive Intermediates in Organic Synthesis

Silicic acid trimethylsilyl esters, and silyl (B83357) esters in general, serve as versatile reactive intermediates in a variety of organic transformations. Their utility stems from the ability of the silyl group to act as a temporary protecting group and to activate adjacent functional groups towards specific reactions.

Activation of Carboxylic Acids through Silyl Ester Formation

The in-situ formation of silyl esters from carboxylic acids is a powerful strategy for activating the carboxyl group towards nucleophilic attack, facilitating reactions such as esterification and amidation. This pre-conversion to a siloxy ester can significantly accelerate reactions. researchgate.net

The activation mechanism involves several key aspects:

Increased Electrophilicity: The silyl group can withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Acidification of α-Protons: The formation of a silyl ester can increase the acidity of the α-protons of the carboxylic acid, which facilitates enolization and subsequent reactions at the α-position, such as in boron-catalyzed asymmetric aldol (B89426) reactions. researchgate.net

Improved Leaving Group: The silyloxy group (R₃SiO-) can be a better leaving group than the hydroxyl group (-OH) under certain conditions, facilitating nucleophilic acyl substitution.

Catalyst Turnover: In catalytic reactions, silyl ester formation can prevent the deactivation of Lewis acid catalysts by the carboxylate anion. The silyl ester attenuates the basicity of the carboxylate, allowing the catalyst to remain active. researchgate.net

A prominent example is the boron-catalyzed asymmetric aldol reaction of carboxylic acids, where the pre-conversion to a siloxy ester was found to be crucial for the reaction to proceed efficiently. researchgate.net

β-Silyl Carbocation Intermediates in Esterification Reactions

The "β-silyl effect" refers to the stabilization of a positive charge on a carbon atom that is in the β-position relative to a silicon atom. This stabilization is a result of hyperconjugation, where the electrons in the C-Si σ-bond overlap with the empty p-orbital of the carbocation. This effect can lead to significant rate enhancements in reactions that proceed through a β-silyl carbocation intermediate. figshare.comscispace.com

While direct evidence for the involvement of β-silyl carbocations in the esterification reactions of this compound is not explicitly detailed in the provided search results, the principle is a cornerstone of organosilicon chemistry. The stabilization energy provided by a β-trimethylsilyl group to a carbocation has been computationally estimated to be around 16.6 kcal/mol, leading to rate enhancements of up to 10¹². figshare.com

In the context of esterification, if a reaction pathway allows for the formation of a carbocation at the β-position to the silicon atom of the trimethylsilyl group, this intermediate would be significantly stabilized, thereby lowering the activation energy of the reaction. Stable β-silyl carbocations have been prepared and characterized at room temperature, confirming their viability as intermediates. nih.gov

Nucleophilic Attack on Electrophilic Silicon Centers

The silicon atom in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is fundamental to many of the transformations involving this compound. Nucleophilic substitution at silicon is a common reaction pathway for silyl ethers and esters. scispace.com

The mechanism of nucleophilic attack at silicon can proceed through different pathways, often involving a pentacoordinate silicon intermediate or transition state. This is in contrast to carbon, where SN2 reactions proceed through a single transition state. The stereochemistry of the reaction at silicon (retention or inversion) can depend on the nature of the nucleophile, the leaving group, and the substituents on the silicon atom. libretexts.org

Examples of nucleophilic attack on silicon centers in related silyl compounds include:

Hydrolysis: As discussed in section 3.1.1, the attack of water or hydroxide on the silicon atom is the initial step of hydrolysis.

Reaction with Alcohols: In the presence of a catalyst, alcohols can react with silyl esters, leading to transesterification. The reaction proceeds via nucleophilic attack of the alcohol on the silicon center.

Fluoride-Mediated Cleavage: Fluoride (B91410) ions are particularly effective nucleophiles for silicon due to the high strength of the Si-F bond. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used to cleave silyl ethers, a reaction that proceeds via nucleophilic attack of the fluoride ion on the silicon atom. scispace.com

The general principle of nucleophilic attack on the silicon atom of the trimethylsilyl group is a key aspect of its chemistry, enabling its use as a protecting group that can be readily removed under specific conditions. scispace.com

Mechanistic Studies of Aldol Additions Involving Trimethylsilyl Esters

The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The involvement of trimethylsilyl esters, specifically as silyl enol ethers or silyl ketene (B1206846) acetals, in aldol-type reactions, most notably the Mukaiyama aldol reaction, has been a subject of extensive mechanistic investigation. These studies have elucidated the reaction pathways, transition states, and the influence of various catalysts and reaction conditions on stereoselectivity.

A key transformation involving trimethylsilyl esters is the Lewis acid-catalyzed Mukaiyama aldol addition. In this reaction, a silyl enol ether (a trimethylsilyl-protected enol) reacts with a carbonyl compound, typically an aldehyde or ketone. organic-chemistry.orgchem-station.com The trimethylsilyl group serves to trap the enol form, creating a stable, isolable nucleophile. chem-station.com The general mechanism, often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄), commences with the activation of the aldehyde by the Lewis acid. rsc.orgnih.gov This is followed by the nucleophilic attack of the silyl enol ether on the activated carbonyl carbon. rsc.org Subsequent hydrolysis of the resulting silyl-protected aldol adduct yields the final β-hydroxy carbonyl compound. rsc.org

Unlike the classic base- or acid-catalyzed aldol reactions that proceed through a six-membered cyclic transition state, the Mukaiyama aldol reaction is generally understood to proceed via an open or linear transition state. organic-chemistry.orgtcichemicals.com This is attributed to the low ligating ability of the siloxy group. tcichemicals.com The consequence of this open transition state is that the stereochemical outcome (i.e., syn vs. anti diastereoselectivity) is more sensitive to steric and electronic factors of the substrates and the Lewis acid catalyst, making stereocontrol more challenging than in reactions involving lithium or boron enolates. chem-station.com However, the development of new catalyst systems and protocols has enabled highly selective syn or anti transformations. organic-chemistry.org

Research has also explored one-pot procedures that bypass the need to pre-form and isolate the silyl enol ether. For instance, in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, acetic acid can directly undergo an aldol addition with non-enolizable aldehydes under mild conditions. richmond.edu This process involves the in situ formation of the trimethylsilyl ester, followed by the formation of a bis-silyl ketene acetal (B89532), which then participates in a TMSOTf-catalyzed Mukaiyama aldol addition. richmond.edu

Base-catalyzed Mukaiyama-type aldol additions of trimethylsilyl enolates have also been investigated. The nature of the base and the solvent system are critical in determining the reaction outcome, which can be complicated by competing pathways. researchgate.net Studies have shown that mild Brønsted bases with hydrogen bonding capabilities can be effective catalysts for these transformations. researchgate.net

The table below summarizes findings from various mechanistic studies on aldol additions involving trimethylsilyl esters, highlighting the diversity of catalysts and conditions employed.

| Nucleophile (Silyl Ester) | Electrophile | Catalyst/Mediator | Key Mechanistic Findings | Reference |

| Silyl ketene acetal (from ester) | Aldehyde | TiCl₄ (Lewis Acid) | Proceeds via an open transition state; Lewis acid activates the aldehyde. | rsc.org, chem-station.com |

| Trimethylsilyl enol ether | Aldehyde | BINAP/AgOTf/KF/18-Crown-6 | Bifunctional catalyst system for asymmetric reactions. | organic-chemistry.org |

| Acetic Acid (in situ TMS ester) | Aldehyde | TMSOTf / Trialkylamine | One-pot reaction involving in situ formation of silyl ester and bis-silyl ketene acetal. | richmond.edu |

| Trimethylsilyl enolate | Aldehyde | Ammonium Phenoxides (Lewis Base) | Base-catalyzed reaction; affords syn-selective aldol products in high yields. | researchgate.net |

| Silyl enol ether | Ketone | Sodium Phenoxide-Phosphine Oxides | Lewis base catalysis minimizes the competing retro-aldol reaction. | researchgate.net |

Photochemical and Radical-Induced Degradation Mechanisms Involving Silicic Acid Trimethylsilyl Esters

While "this compound" itself is not the direct subject of extensive degradation studies, the photochemical and radical-induced degradation mechanisms can be inferred from studies on analogous compounds, such as other silyl ethers and, more broadly, polysiloxanes, which share the fundamental Si-O-Si linkage. These materials are generally recognized for their resistance to thermal, chemical, and irradiation-induced degradation. researchgate.net However, under specific conditions, they do undergo degradation through various pathways.

Photochemical Degradation:

Direct photolysis of the Si-O bond requires high-energy UV radiation due to its high bond dissociation energy. The degradation of materials containing trimethylsilyl groups is more likely to be initiated by the photo-excitation of other chromophores within the molecule or in the surrounding matrix. For instance, in studies on phthalic acid esters, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂) generates highly reactive hydroxyl radicals. frontiersin.org These radicals can then attack the ester, leading to degradation. frontiersin.org

By analogy, for a silicic acid trimethylsilyl ester, a similar mechanism is plausible. UV light could generate radicals from other components in a formulation, which then abstract a hydrogen atom from the methyl groups of the trimethylsilyl moiety. This would form a silicon-centered radical or a carbon-centered radical on a methyl group. These reactive species can then undergo further reactions, such as cross-linking or oxidation in the presence of air, leading to the breakdown of the material. Studies on photoinduced desaturation of silyl ethers under visible light with a palladium catalyst also point to the possibility of C-H activation at sites remote to the silicon atom as a pathway for transformation. core.ac.uk

Radical-Induced Degradation:

Radical-induced degradation can be initiated by heat, light, or chemical initiators. The stability of silicon-centered radicals is influenced by the steric and electronic effects of their substituents. researchgate.net In the context of a trimethylsilyl ester, a radical initiator could abstract a hydrogen from a methyl group, leading to a carbon-centered radical. In the presence of oxygen, this can lead to thermo-oxidative degradation.

The oxidation of polysiloxanes in the presence of air involves the reaction of the organic side groups (in this case, methyl groups) to eventually form silica (SiO₂), with the degradation process often occurring in a single weight-loss step in the absence of oxygen. gelest.com Kinetic studies on the degradation of a bulky silyl radical in solution showed that it is relatively stable but does degrade upon exposure to air, highlighting the role of oxygen in the degradation of silicon-based radicals. researchgate.net

The following table outlines potential degradation products based on mechanistic principles derived from analogous compounds.

| Degradation Process | Initiator | Proposed Intermediate Species | Potential Degradation Products | Reference (by Analogy) |

| Photocatalytic Oxidation | UV light, TiO₂ | Hydroxyl radicals, carbon-centered radicals on methyl groups | Silanols (from Si-O cleavage), formaldehyde, formic acid, silica | frontiersin.org |

| Photoinduced Desaturation | Visible light, Pd-catalyst | Hybrid Pd-radical species | Saturated and unsaturated byproducts, cleavage products | core.ac.uk |

| Radical-Induced Oxidation | Heat, radical initiator, O₂ | Silicon-centered radicals, peroxyl radicals | Silanols, smaller volatile siloxanes, silica, CO₂, H₂O | researchgate.net, gelest.com |

| Hydrolytic Degradation | Acid or Base (can be light-induced in a matrix) | Protonated or base-activated Si-O bond | Silanols (e.g., trimethylsilanol), silicic acid | nsf.gov, researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for Silicic Acid Trimethylsilyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like silicic acid trimethylsilyl (B98337) esters. nih.gov The process involves the derivatization of silicic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to form its more volatile trimethylsilyl (TMS) ester. unipi.it This derivatization step is critical as it increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. wordpress.comresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. unipi.it

For silicic acid trimethylsilyl esters, the mass spectrum often exhibits characteristic fragmentation patterns. A prominent ion is frequently observed at [M-15]⁺, corresponding to the loss of a methyl group from a trimethylsilyl moiety, which is instrumental in determining the molecular mass of the parent compound. nih.gov The identification of specific fragment ions allows for the precise monitoring of these compounds. nih.gov For instance, in the analysis of a methanolic extract of Ficus benghalensis roots, GC-MS revealed the presence of silicic acid, diethyl bis(trimethylsilyl) ester, which was identified by its retention time and specific mass spectrum. researchgate.net

Quantitative analysis using GC-MS can be performed by creating calibration curves based on the peak areas of specific ions. unipi.itnih.gov This allows for the determination of the concentration of silicic acid trimethylsilyl esters in a given sample with a high degree of accuracy and sensitivity. The limits of detection (LOD) and quantification (LOQ) for trimethylsilylated compounds are typically in the low nanogram per milliliter (ng/mL) range. nih.gov

| Analytical Parameter | Typical Value/Range | Reference |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), 1,1,1,3,3,3-hexamethyldisilazane (HMDS) | unipi.it |

| Ionization Method | Electron Impact (EI, 70 eV) | unipi.it |

| Characteristic Fragment | [M-15]⁺ (loss of a methyl group) | nih.gov |

| Limit of Detection (LOD) | 2-75 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 5-98 ng/mL | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a powerful, non-destructive technique for the structural elucidation of silicic acid trimethylsilyl esters. researchgate.net The ²⁹Si isotope, with a natural abundance of 4.7%, has a spin of 1/2, which allows it to be observed by NMR. researchgate.netucsb.edu The chemical shift of the ²⁹Si nucleus is highly sensitive to its local electronic environment, providing valuable information about the connectivity and structure of the silicon-containing compound. huji.ac.il

The chemical shift range for ²⁹Si is broad, which aids in distinguishing between different silicon environments. huji.ac.il In the context of silicic acid trimethylsilyl esters, ²⁹Si NMR can differentiate between various Qⁿ structures, where 'n' represents the number of bridging oxygen atoms attached to the silicon atom. For example, isolated silicate (B1173343) units (Q⁰) have a distinct chemical shift range from -65 to -75 ppm, while end-groups (Q¹) appear between -78 and -82.5 ppm, referenced to tetramethylsilane (B1202638) (TMS). nih.gov

While ²⁹Si NMR is highly informative, its low sensitivity due to the low natural abundance and long spin-lattice relaxation times (T₁) of the ²⁹Si nucleus can pose challenges. researchgate.netucsb.edu To overcome these limitations, techniques such as Driven Equilibrium Fourier Transform (DEFT) can be employed to enhance sensitivity and allow for more rapid signal averaging. ucsb.edu Additionally, heteronuclear correlation techniques can be utilized to improve sensitivity by taking advantage of couplings between silicon and protons. huji.ac.il

| NMR Parameter | Description | Reference |

| Isotope | ²⁹Si | researchgate.net |

| Natural Abundance | 4.7% | researchgate.netucsb.edu |

| Spin | 1/2 | researchgate.net |

| Chemical Shift Reference | Tetramethylsilane (TMS) | nih.gov |

| Q⁰ Chemical Shift Range | -65 to -75 ppm | nih.gov |

| Q¹ Chemical Shift Range | -78 to -82.5 ppm | nih.gov |

X-ray Diffraction and Crystallography for Crystalline Silicic Acid Trimethylsilyl Ester Structures

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic arrangement of crystalline materials, including crystalline silicic acid trimethylsilyl esters. nih.govnih.gov This technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the atoms in a crystal lattice, producing a unique diffraction pattern. This pattern provides information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

For the analysis of crystalline silicic acid derivatives, XRD can reveal detailed structural information that is not accessible by other techniques. researchgate.net The resulting data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal structure. This level of detail is crucial for understanding the fundamental structure-property relationships of these compounds.

While XRD is a powerful technique, its application to silicic acid trimethylsilyl esters is contingent on the ability to grow single crystals of sufficient size and quality. For polycrystalline or amorphous samples, powder XRD can be used to identify the crystalline phases present and to assess the degree of crystallinity. researchgate.net However, for a complete structural elucidation of a novel crystalline silicic acid trimethylsilyl ester, single-crystal X-ray diffraction is the gold standard.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. researchgate.netnih.gov The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique infrared spectrum that acts as a molecular fingerprint. gelest.com

In the analysis of silicic acid trimethylsilyl esters, FTIR spectroscopy is particularly useful for confirming the presence of key functional groups. The characteristic absorption bands for Si-O-Si (siloxane) linkages are typically observed in the region of 1000-1100 cm⁻¹. The presence of the trimethylsilyl group is indicated by bands corresponding to Si-C vibrations and C-H vibrations of the methyl groups. gelest.com For instance, a study on Ficus benghalensis identified peaks at 1735 cm⁻¹ and 1242 cm⁻¹, which were attributed to esters and aromatic amines, respectively, though the specific bands for the trimethylsilyl ester were not detailed in the abstract. researchgate.net

FTIR can also be used to monitor the derivatization reaction by observing the disappearance of the broad O-H stretching band of the parent silicic acid and the appearance of the characteristic bands of the trimethylsilyl ester. scielo.br The technique is valuable for both qualitative identification and for assessing the completeness of a reaction. scielo.br

| Functional Group | Characteristic FTIR Absorption Range (cm⁻¹) | Reference |

| Si-O-Si (Siloxane) | 1000 - 1100 | gelest.com |

| Si-C | Not specified in provided results | |

| C-H (in methyl groups) | Not specified in provided results | |

| O-H (in parent silicic acid) | Broad band, disappearance monitored | scielo.br |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Related Silicates

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be applied to the analysis of non-volatile and thermally labile compounds, including certain silicate species. zeochem.com While GC-MS is generally preferred for the volatile trimethylsilyl esters of silicic acid, HPLC can be a valuable tool for the separation and analysis of related, less volatile silicates or for analyzing the parent silicic acid and its oligomers prior to derivatization.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. zeochem.com For silicate analysis, reversed-phase HPLC with a C18 column is a common choice. zeochem.com

Derivatization can also be employed in HPLC to enhance the detection of certain compounds. greyhoundchrom.com While trimethylsilylation is primarily for GC, other derivatizing agents can be used to tag silicate species with a chromophore or fluorophore, allowing for sensitive detection by UV-Vis or fluorescence detectors. The choice of the derivatization reagent depends on the specific analytical goals and the nature of the silicate compounds being investigated. greyhoundchrom.com

Applications of Silicic Acid Trimethylsilyl Esters in Chemical Research

Precursors for Advanced Materials Science and Engineering

The ability of silicic acid, trimethylsilyl (B98337) esters to act as precursors to inorganic and hybrid materials is a cornerstone of their utility. The trimethylsilyl groups enhance solubility in organic solvents and control reactivity during polymerization and condensation reactions.

Silicic acid, trimethylsilyl ester is a key precursor for creating silica-based materials and coatings. researchgate.net The trimethylsilyl groups can be removed through hydrolysis, leading to the formation of silanol (B1196071) groups, which then condense to form a stable silica (B1680970) (Si-O-Si) network. researchgate.net This process is fundamental to sol-gel chemistry, where these esters allow for the formation of uniform and defect-free silica films and powders at lower temperatures compared to traditional methods. These materials can be used as protective coatings, enhancing durability and resistance to environmental factors on substrates like cloth, paper, and leather. diva-portal.org For instance, coatings derived from these esters can impart water resistance to textiles and fire resistance to paper. diva-portal.org

The sol-gel process utilizing silicic acid, trimethylsilyl esters is a powerful method for the synthesis of organic-inorganic hybrid polymers, often referred to as ORMOSILs (Organically Modified Silicates). google.com In this process, the trimethylsilyl ester of silicic acid is co-condensed with other organosilanes. google.com This approach allows for the incorporation of organic functionalities into an inorganic silica matrix, leading to materials with a unique combination of properties, such as the flexibility and processability of polymers and the thermal stability and hardness of glass. google.com

The properties of the resulting xerogels—porous solids formed from the gel by drying—can be precisely tailored by controlling the reaction conditions and the nature of the organic precursors. google.com This tunability makes them suitable for a wide range of applications, including as matrices for catalysts, materials for optical devices, and as coatings. google.com For example, the direct co-condensation of tetraethoxysilane (TEOS) with organosilane precursors like triethoxy(p-tolyl)silane has been used to create hybrid xerogels with modulated porosity and surface chemistry. google.com

A notable feature of this compound is its ability to form well-defined, cage-like silicate (B1173343) structures. researchgate.net Research has demonstrated that reacting tetraethylammonium (B1195904) silicate with trimethylsilylating agents can lead to the crystallization of a hexagonally structured trimethylsilyl ester of silicic acid with a distinct cage-like framework. researchgate.net This controlled formation of specific silicate networks is of significant interest for creating materials with highly ordered pore structures, which are valuable in catalysis, separation, and as molecular sieves. The formation of these cage structures is influenced by reaction conditions, highlighting the role of the trimethylsilyl group in directing the condensation of silicate units. researchgate.net

Silicic acid, trimethylsilyl esters are valuable precursors in the non-hydrolytic synthesis of silicophosphate materials, which contain Si-O-P linkages. These materials are fabricated through ester elimination reactions where the trimethylsilyl group is displaced. For example, the reaction of a trimethylsilyl ester of phosphoric acid with an acetoxysilane proceeds via the elimination of trimethylsilyl acetate (B1210297) to form a stable Si-O-P bond. researchgate.net

Another pathway involves the reaction of silyl (B83357) esters of phosphoric acids with activated silanes. mdpi.com The reaction between tris(trimethylsilyl)phosphate (TMSPa) and water, for instance, results in the formation of phosphoric acid and trimethylsilanol (B90980) (TMSOH) through the cleavage of the Si-O-P bond, demonstrating an ester elimination via hydrolysis. diva-portal.org These reactions provide a clean and controlled method for creating homogeneous silicophosphate networks under mild conditions, which are important for applications in catalysis and as ion-conducting materials. researchgate.netresearchgate.net

Interactive Data Table: Applications of Silicic Acid Trimethylsilyl Ester in Materials Science

| Application Area | Precursor Type | Key Process | Resulting Material | Enhanced Properties |

| Silica Coatings | This compound | Sol-Gel Hydrolysis & Condensation | Silica Films | Water and Fire Resistance, Durability diva-portal.org |

| Hybrid Polymers | This compound & Organosilanes | Sol-Gel Co-Condensation | ORMOSILs, Xerogels | Tunable Porosity, Thermal Stability google.com |

| Structured Silicates | This compound | Controlled Silylation & Crystallization | Cage-like Silicates | Ordered Pore Structure researchgate.netresearchgate.net |

| Silicophosphates | Trimethylsilyl esters of silicic and phosphoric acids | Ester Elimination | Si-O-P Networks | Homogeneity, Ionic Conductivity researchgate.netresearchgate.net |

Strategic Utility in Organic Synthesis and Functional Group Transformations

Beyond materials science, silicic acid, trimethylsilyl esters and related silylating agents play a pivotal role in modern organic synthesis, primarily as protecting groups.

The trimethylsilyl (TMS) group is a widely used protecting group for reactive functional groups such as hydroxyls (-OH) and amines (-NH). researchgate.netdiva-portal.org In multi-step syntheses, it is often necessary to temporarily block these groups to prevent them from undergoing unwanted reactions. diva-portal.org Silylating agents, including those that can be derived from or are analogous to this compound, react with alcohols and amines to form stable silyl ethers and silylamines, respectively.

The TMS group is particularly useful because it is robust enough to withstand many reaction conditions but can be easily removed when desired, typically by treatment with a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride) or under mild acidic conditions. mdpi.com The choice of silylating agent allows for fine-tuning the stability of the protecting group. This strategy of protection and deprotection is fundamental in the synthesis of complex organic molecules, improving reaction yields and selectivity by directing the chemical transformations to the desired sites. diva-portal.org

Facilitation of Esterification and Transesterification Reactions without Exogenous Promoters

In the realm of ester synthesis, the development of methods that avoid the use of external promoters or catalysts is of significant interest as it simplifies reaction procedures and purification. Research has shown that certain trimethylsilyl esters can facilitate esterification and transesterification reactions under promoter-free conditions.

One notable example involves the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a reagent for the esterification of carboxylic acids. mdpi.comresearchgate.net This reaction proceeds by heating the carboxylic acid with the imidate, and the acidity of the carboxylic acid substrate itself is sufficient to promote the formation of the corresponding 2-(trimethylsilyl)ethyl (TMSE) ester without the need for an external catalyst. mdpi.comresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a β-silyl carbocation intermediate. mdpi.com This method provides a mild pathway to TMSE esters, with trichloroacetamide (B1219227) as the only byproduct, which can be easily removed. mdpi.com

The following table summarizes the promoter-free esterification of various carboxylic acids with 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, highlighting the yields achieved.

| Carboxylic Acid | Product | Yield (%) |

| 3-Nitrobenzoic acid | 2-(Trimethylsilyl)ethyl 3-nitrobenzoate | 81 |

| 4-Methoxybenzoic acid | 2-(Trimethylsilyl)ethyl 4-methoxybenzoate | 85 |

| Phenylacetic acid | 2-(Trimethylsilyl)ethyl phenylacetate | 75 |

| (E)-Cinnamic acid | 2-(Trimethylsilyl)ethyl (E)-cinnamate | 88 |

| Indole-3-carboxylic acid | 2-(Trimethylsilyl)ethyl indole-3-carboxylate | 38 (78 at 100°C) |

Data sourced from Lin, W., et al. (2021). researchgate.net

Furthermore, fluorinated 2-(trimethylsilyl)ethyl imino esters have been shown to undergo a mild transesterification process. acs.org When these esters are treated with tetrabutylammonium fluoride (TBAF) in the presence of an electrophile, such as an alkyl halide, the deprotected carboxylate reacts in situ to form a new ester in good to excellent yields. acs.org This selective transesterification protocol serves as a valuable alternative for the preparation of a variety of fluorinated α-imino esters. acs.org

Applications in Carbon-Carbon Bond Formation Reactions

Trimethylsilyl-containing compounds have also been instrumental in the development of novel carbon-carbon bond-forming reactions. While not always a direct "this compound," the strategic use of the trimethylsilyl group in various ester-containing substrates has enabled powerful synthetic transformations.

One significant application is the use of (trimethylsilyl)ethyl (TMSE) β-ketoesters in palladium-catalyzed enantioselective allylic alkylation. acs.orgorganic-chemistry.org These substrates serve as enolate precursors that, upon mild deprotection with a fluoride source, generate a nucleophile for the allylic alkylation reaction. acs.org This method allows for the synthesis of α-quaternary ketones and lactams with high enantioselectivity. acs.orgorganic-chemistry.org The use of TMSE-protected enolates offers advantages over traditional methods, including milder reaction conditions and broader substrate scope, accommodating sensitive functional groups. organic-chemistry.org

Another key reagent in carbon-carbon bond formation is (trimethylsilyl)methyllithium (B167594). ontosight.ai This organolithium reagent is highly reactive and participates in stereoselective additions to carbonyl compounds, leading to the formation of β-hydroxysilanes. These intermediates can then undergo further transformations, such as the Peterson olefination, to form alkenes. The use of (trimethylsilyl)methyllithium allows for the precise construction of complex carbon skeletons. ontosight.ai

The following table provides examples of carbon-carbon bond-forming reactions involving trimethylsilyl-containing ester derivatives.

| Reaction Type | Silyl Reagent/Substrate | Key Transformation |

| Enantioselective Allylic Alkylation | (Trimethylsilyl)ethyl β-ketoester | Formation of α-quaternary ketones and lactams |

| Nucleophilic Addition | (Trimethylsilyl)methyllithium | Formation of β-hydroxysilanes, precursors to alkenes |

Chemoselective Deprotection of Silyl Ethers and Esters

The selective removal of a protecting group in the presence of other sensitive functionalities is a critical aspect of multi-step organic synthesis. Trimethylsilyl bromide (TMSBr) has emerged as a key reagent for the chemoselective deprotection of silyl ethers and esters, a process that can be considered an application involving the formation of a transient trimethylsilyl ester-like species during the reaction mechanism.

Research has shown that catalytic amounts of TMSBr in methanol (B129727) can efficiently and chemoselectively cleave various silyl ethers. mdpi.comacs.orgresearchgate.net A notable aspect of this methodology is the ability to differentiate between different types of silyl ethers. For instance, alkyl silyl ethers such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers can be cleaved in high yield in the presence of aryl silyl ethers. mdpi.comacs.orgresearchgate.net This selectivity is valuable in complex syntheses where multiple hydroxyl groups are protected with different silyl groups.

The deprotection of silyl esters can also be achieved using catalytic quantities of TMSBr. mdpi.comacs.orgresearchgate.net This method is effective for both aromatic and α,β-unsaturated silyl esters, affording the corresponding carboxylic acids in high yields. researchgate.net However, achieving chemoselective cleavage of silyl esters in the presence of silyl ethers has proven to be challenging under these conditions. researchgate.net

The table below summarizes the chemoselective deprotection of various silyl ethers and esters using catalytic TMSBr in methanol.

| Substrate | Protecting Group | Time (min) | Yield (%) |

| 1-Adamantyl silyl ether | TBS | 20 | 95 |

| Cholesterol silyl ether | TBS | 15 | 99 |

| 4-Phenylphenol silyl ether | TBS | 15 | 96 |

| 4-Bromophenol silyl ether | TIPS | 15 | 92 |

| 4-Iodophenol silyl ether | TBDPS | 15 | 93 |

| Trimethylsilyl benzoate | TMS | 10 | 95 |

| Trimethylsilyl cinnamate | TMS | 10 | 90 |

Data sourced from Shah, S. T. A., & Guiry, P. J. (2008). acs.org

Research in Catalysis and Reaction Promotion Involving Silicic Acid Trimethylsilyl Esters

Beyond their role as protecting groups, trimethylsilyl esters and related compounds are subjects of research for their potential as catalysts and reaction mediators. This section explores their exploration as trimethylsilyl group donors and as intermediates in important silicon-mediated reactions.

Exploration of Silicic Acid Trimethylsilyl Esters as Trimethylsilyl Group Donors in Catalytic Systems

The transfer of a trimethylsilyl (TMS) group from a donor molecule to a substrate is a fundamental transformation in organic chemistry, known as silylation. While stoichiometric silylating agents are common, the development of catalytic systems for silylation is an active area of research. In this context, the potential for silicic acid trimethylsilyl esters and related compounds to act as TMS group donors in catalytic cycles is being explored.

Highly reactive silyl donors, such as bis(trimethylsilyl)acetamide (BSA), are known to efficiently silylate a wide range of functional groups. acs.org The reactivity of these donors stems from the favorable thermodynamics of forming stable byproducts. While "this compound" itself is not commonly cited as a catalyst, the principles of silyl group transfer from related molecules provide a basis for its potential in this area.

Catalytic systems for silylation often involve the in situ generation of a more reactive silylating agent. For example, phase-transfer catalysis has been employed for the preparation of trimethylsilyl ethers, where a catalytic amount of a phase-transfer agent facilitates the reaction between an alcohol and a silyl chloride in the presence of a solid base. tandfonline.com This demonstrates the principle of using a catalytic species to facilitate silyl group transfer.

Intermediates in Silylboronation and Related Silicon-Mediated Reactions

Silylboronation, the addition of a silicon-boron bond across an unsaturated carbon-carbon bond, is a powerful method for the stereoselective synthesis of molecules containing both silicon and boron. In the mechanisms of these and related silicon-mediated reactions, trimethylsilyl ester-containing species can play a crucial role as intermediates.

For instance, novel bulky and air-stable silylboronate esters, such as tris(trimethylsilyl)silylboronate pinacol (B44631) ester, have been synthesized and utilized in transition-metal-free boryl substitution and silaboration reactions. acs.org These silylboronate esters are key reactive species that deliver the silyl and boryl groups to the substrate. acs.org

In the copper-catalyzed silylboronation of alkynes, a silylboronate reagent is activated by the catalyst, leading to an intermediate that then reacts with the alkyne. wikipedia.org While the exact structure of all intermediates may not always be a simple trimethylsilyl ester of silicic acid, the chemistry of silyl esters is central to the reactivity of these silylboronate reagents. The stability and reactivity of the Si-B bond in these reagents are influenced by the ester group attached to the boron atom.

The study of these intermediates is crucial for understanding the reaction mechanisms and for the rational design of new and more efficient catalytic systems for silicon-mediated transformations.

Environmental Research and Analysis of Organosilicon Degradation Products

The environmental fate of organosilicon compounds, particularly those used in agriculture, is a significant area of research. Understanding the degradation pathways of these compounds is crucial for assessing their long-term environmental impact. This compound, and related compounds have been identified in environmental studies as breakdown products of certain organosilicon-based fungicides. Their presence and detection in various environmental matrices are key to monitoring and evaluating the environmental footprint of these agricultural chemicals.

Identification as Non-Toxic Degradation Products of Organosilicon Fungicides

Research into the degradation of organosilicon fungicides has shown that these complex molecules can break down into simpler, less harmful substances. One of the notable degradation products identified in studies of the organosilicon fungicide flusilazole (B1673485) is a related compound, silicic acid, diethyl bis(trimethylsilyl) ester. nih.govconicet.gov.ar In laboratory experiments designed to simulate environmental degradation processes, this compound was identified as a major, non-toxic product. nih.gov

The formation of such silicic acid esters is a result of the cleavage of the silicon-carbon bonds within the parent fungicide molecule. This process is a key step in the environmental breakdown of these pesticides. The characterization of these degradation products as non-toxic is significant, as it suggests that the environmental burden of the parent fungicide may be mitigated through natural degradation pathways. nih.gov While research has specifically identified the diethyl bis(trimethylsilyl) ester of silicic acid as a non-toxic metabolite of flusilazole, the formation of the simpler this compound, represents a similar and plausible degradation product from other silyl-based fungicides. nih.govconicet.gov.ar The general principle is that complex organosilicon molecules tend to degrade into more naturally occurring silicates.

The table below summarizes the findings from a study on the degradation of the organosilicon fungicide flusilazole.

| Organosilicon Fungicide | Degradation Process | Identified Degradation Product | Toxicity of Degradation Product | Time to Formation |

|---|---|---|---|---|

| Flusilazole | Photo-Fenton Reaction | Silicic acid, diethyl bis(trimethylsilyl) ester | Non-toxic | 20 minutes |

Detection in Environmental Samples for Pollution Assessment

The detection of this compound, and its close analog, trimethylsilanol, in environmental samples serves as an indicator for the presence and degradation of anthropogenic organosilicon compounds. tandfonline.comtandfonline.com These compounds are monitored to assess the extent of pollution from sources including industrial use and pesticide application. The analysis of these degradation products provides valuable information on their environmental fate and potential for exposure. tandfonline.comtandfonline.com

Advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS), are employed for the detection and quantification of these trace-level contaminants in various environmental matrices. tandfonline.comnih.govnih.gov The development of sensitive and robust analytical methods is crucial for monitoring programs aimed at assessing environmental quality and the effectiveness of regulations on chemical use. tandfonline.comtandfonline.com

Studies have successfully developed and optimized methods for the extraction and analysis of trimethylsilanol from water, soil, sediment, and biosolids. tandfonline.comtandfonline.com These methods demonstrate the feasibility of monitoring the environmental presence of these organosilicon degradation products. The data gathered from such analyses are essential for a comprehensive risk assessment of organosilicon-based products.

The following tables present data on the detection of trimethylsilanol, a closely related degradation product, in various environmental samples, which is indicative of the methods and levels at which this compound could be detected.

| Environmental Matrix | Analytical Method | Method Detection Limit (MDL) |

|---|---|---|

| Water | SPE-GC/MS | 0.10 µg L⁻¹ |

| Soil | Solvent Extraction-GC/MS | 0.21 ng g⁻¹ ww |

| Sediment | Solvent Extraction-GC/MS | 10 ng g⁻¹ ww |

| Biosolids | Solvent Extraction-GC/MS | 10 ng g⁻¹ ww |

ww = wet weight; SPE = Solid-Phase Extraction; GC/MS = Gas Chromatography-Mass Spectrometry

| Sample Type | Location | Concentration Range |

|---|---|---|

| Biogas | Landfill, Poland | 34.5 mg/Nm³ |

| Indoor Air | Semiconductor Industry | 1.02 to 27.30 µg/m³ |

Theoretical and Computational Chemistry Approaches to Silicic Acid Trimethylsilyl Esters

Theoretical and computational chemistry provide powerful tools for investigating the properties and transformations of silicic acid trimethylsilyl (B98337) esters at a molecular level. These methods offer insights that can be difficult to obtain through experimental means alone, including detailed structural information, reaction energetics, and mechanistic pathways.

Future Directions and Emerging Research Avenues for Silicic Acid Trimethylsilyl Esters

Development of Novel and Sustainable Synthetic Pathways

A significant area of future research lies in developing more sustainable and efficient methods for synthesizing silicic acid trimethylsilyl (B98337) esters. Traditional synthesis often involves the use of trimethylchlorosilane, which can generate hydrogen halide as a byproduct. researchgate.net Emerging research is focused on alternative pathways that minimize waste and energy consumption.

One promising approach is the solvent-free synthesis using hexamethyldisilazane (B44280) (HMDS), which offers a more environmentally friendly route. researchgate.net Research into catalytic systems, potentially using earth-abundant metals, could further enhance the efficiency and sustainability of these synthetic methods. The development of silylboronic esters as silylating agents under copper catalysis also presents a novel direction, potentially avoiding base-mediated side reactions and improving selectivity. rsc.orgrsc.org

Future investigations will likely focus on:

Catalyst Development : Designing highly active and selective catalysts for the silylation of silicic acid that can operate under mild conditions.

Alternative Silylating Agents : Exploring new silylating agents beyond traditional chlorosilanes and disilazanes that are more atom-economical and produce less hazardous waste.

Process Intensification : Investigating continuous flow reactors and other process intensification technologies to improve the efficiency and scalability of sustainable synthesis methods.

Advanced Understanding of Silicon-Mediated Catalytic Cycles

Silicic acid trimethylsilyl esters and related silyl (B83357) esters are increasingly recognized as important intermediates in a variety of catalytic reactions. thieme-connect.com Their reactivity can be fine-tuned by modifying the substituents on the silicon atom, allowing for the development of highly specific catalytic processes. thieme-connect.com

Future research will aim to gain a deeper mechanistic understanding of how these esters participate in catalytic cycles. Silylium ion catalysis, for instance, is an emerging area where silyl esters could play a crucial role in activating carbon-carbon multiple bonds, offering a sustainable alternative to traditional transition metal catalysts. nih.gov

Key research avenues include:

Asymmetric Catalysis : Designing chiral silylating agents derived from silicic acid to develop new stereoselective transformations.

Mechanistic Studies : Employing advanced spectroscopic and computational techniques to elucidate the precise role of silyl esters in catalytic cycles, including the identification of transient intermediates and transition states.

Rational Design of Materials with Tailored Properties via Ester Precursors

Silicic acid, trimethylsilyl ester is a valuable precursor for creating silica-based materials with customized properties. smolecule.com The controlled hydrolysis and condensation of these esters allow for the precise engineering of the final material's structure and functionality.

Future research will focus on leveraging this control to design advanced materials for a wide range of applications. For example, by carefully selecting the reaction conditions and co-condensing the ester with other precursors, it is possible to create materials with tailored porosity, surface chemistry, and mechanical properties.

Emerging research directions include:

Hierarchically Structured Materials : Developing methods to create materials with multiple levels of structural organization, from the nano- to the macro-scale, to achieve enhanced performance.

Functionalized Surfaces : Incorporating organic functional groups into the silica (B1680970) network during the sol-gel process to create materials with specific chemical reactivity for applications such as sensing and catalysis.

Biomaterials : Using silicic acid trimethylsilyl esters as precursors to synthesize biocompatible and biodegradable silica-based materials for tissue engineering and controlled drug release.

Integration of Silicic Acid Trimethylsilyl Esters in Green Chemistry Principles